3-hydroxy-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
3-HYDROXY-N-[(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is a complex organic compound that features a thiazolidinone ring, a naphthalene moiety, and a benzamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-N-[(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur.
Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a condensation reaction with an aldehyde derivative of naphthalene.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-N-[(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE can undergo various chemical reactions, including:
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-HYDROXY-N-[(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: Used in studies to understand its interaction with various biological targets and pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-HYDROXY-N-[(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring is known to interact with various enzymes, potentially inhibiting their activity, which can lead to therapeutic effects . The naphthalene moiety may enhance the compound’s ability to intercalate with DNA, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings, such as 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones.
Benzamide Derivatives: Compounds like N-naphthalen-1-yl-3-nitro-benzamide.
Uniqueness
3-HYDROXY-N-[(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is unique due to its combination of a thiazolidinone ring, a naphthalene moiety, and a benzamide group.
Properties
Molecular Formula |
C21H14N2O3S2 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-hydroxy-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C21H14N2O3S2/c24-16-9-4-8-15(11-16)19(25)22-23-20(26)18(28-21(23)27)12-14-7-3-6-13-5-1-2-10-17(13)14/h1-12,24H,(H,22,25)/b18-12- |
InChI Key |
CCRCJXKOQBBQJS-PDGQHHTCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC(=CC=C4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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